Cas no 1702398-98-8 (5-bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine)

5-Bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine is a brominated triazole derivative featuring a fluorophenylmethyl substituent. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for potential applications as a building block in the synthesis of biologically active molecules. The presence of both bromine and fluorine substituents enhances its reactivity and binding affinity, making it a valuable intermediate for the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators. Its well-defined molecular structure ensures consistent performance in synthetic pathways, supporting precise chemical modifications.
5-bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine structure
1702398-98-8 structure
Product Name:5-bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
CAS No:1702398-98-8
MF:C9H8BrFN4
MW:271.089023590088
CID:6020653
PubChem ID:103098493
Update Time:2025-05-22

5-bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
    • 1702398-98-8
    • EN300-1108109
    • 5-bromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
    • Inchi: 1S/C9H8BrFN4/c10-8-13-9(12)14-15(8)5-6-1-3-7(11)4-2-6/h1-4H,5H2,(H2,12,14)
    • InChI Key: ABLDURNTKXLGAE-UHFFFAOYSA-N
    • SMILES: BrC1=NC(N)=NN1CC1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 269.99164g/mol
  • Monoisotopic Mass: 269.99164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 56.7Ų

5-bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1108109-0.05g
5-bromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702398-98-8 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1108109-0.1g
5-bromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702398-98-8 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1108109-0.25g
5-bromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702398-98-8 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1108109-0.5g
5-bromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702398-98-8 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1108109-1.0g
5-bromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702398-98-8
1g
$1057.0 2023-05-23
Enamine
EN300-1108109-2.5g
5-bromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702398-98-8 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1108109-5.0g
5-bromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702398-98-8
5g
$3065.0 2023-05-23
Enamine
EN300-1108109-10.0g
5-bromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702398-98-8
10g
$4545.0 2023-05-23
Enamine
EN300-1108109-1g
5-bromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702398-98-8 95%
1g
$770.0 2023-10-27
Enamine
EN300-1108109-5g
5-bromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1702398-98-8 95%
5g
$2235.0 2023-10-27

Additional information on 5-bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine

5-Bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine: A Comprehensive Overview

The compound 5-bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 1702398-98-8) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of triazoles, which are widely recognized for their versatility in chemical synthesis and biological applications. The molecule features a triazole ring system substituted with a bromine atom at position 5 and a 4-fluorophenylmethyl group at position 1, along with an amine group at position 3. These substituents contribute to the compound's unique chemical properties and reactivity.

Recent studies have highlighted the importance of 5-bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine in medicinal chemistry. The presence of the triazole ring system is particularly significant due to its ability to act as a bioisostere for other heterocyclic structures, such as imidazoles or pyridines. This property makes it an attractive candidate for drug design, where it can potentially mimic the pharmacokinetic profiles of existing drugs while offering improved efficacy or reduced toxicity.

The synthesis of 5-bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine involves a multi-step process that typically begins with the preparation of the triazole core. This is often achieved through the reaction of an appropriate amine with a diazodicarboxylate or via click chemistry methodologies such as copper-catalyzed azide–alkyne cycloaddition (CuAAC). The substitution pattern of the triazole ring is then fine-tuned through nucleophilic aromatic substitution or other site-specific reactions to introduce the bromine and fluorophenylmethyl groups. The optimization of these synthetic pathways has been a focus of recent research efforts to enhance yield and purity.

In terms of applications, 5-bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-3-amines have shown promise in several areas. For instance, they have been investigated as potential inhibitors of kinase enzymes, which are critical targets in cancer therapy. The bromine substituent plays a crucial role in modulating the compound's binding affinity to these enzymes by introducing electron-withdrawing effects that enhance interactions with the active site. Additionally, the fluorophenylmethyl group contributes to lipophilicity and may improve the compound's bioavailability when administered orally.

Recent advancements in computational chemistry have also enabled researchers to predict the pharmacokinetic properties of 5-bromo-1-(4-fluorophenyl)methyl-1H-1,2,4-triazol-amines more accurately. Molecular docking studies have revealed that these compounds can adopt favorable orientations within enzyme pockets, suggesting their potential as lead compounds in drug discovery programs. Furthermore, QSAR (Quantitative Structure–Activity Relationship) models have been developed to correlate structural features with biological activity, providing valuable insights into how modifications to the molecule can be made to optimize its performance.

The study of 5-bromo derivatives has also extended into materials science. Researchers have explored their use as building blocks for advanced materials such as coordination polymers and metal–organic frameworks (MOFs). The nitrogen atoms within the triazole ring can coordinate with metal ions, making these compounds ideal for constructing porous materials with applications in gas storage and catalysis.

Another emerging area of interest is the use of 5-bromo-substituted triazoles in fluorescence sensing applications. The introduction of electron-withdrawing groups like bromine can enhance the fluorescence properties of these compounds by altering their electronic transitions. This makes them potential candidates for designing sensors capable of detecting specific analytes in complex environments.

In conclusion, 5-bromo-, 4-fluorophenylmethyl-substituted 1H-, 2-, 4-triazole derivatives represent a class of compounds with diverse applications across multiple disciplines. Their unique chemical structure allows for fine-tuning of physical and biological properties through strategic substitution patterns. As research continues to uncover new insights into their synthesis and applications, these compounds are poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd